Cas no 1508012-23-4 (2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl-)
2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl-
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- Inchi: 1S/C9H14N2O/c1-7-2-3-8(11-6-7)9(12)4-5-10/h2-3,6,9,12H,4-5,10H2,1H3
- InChI Key: ZVQVOXRTEFRMFQ-UHFFFAOYSA-N
- SMILES: C(C1N=CC(C)=CC=1)(O)CCN
2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-682867-0.05g |
3-amino-1-(5-methylpyridin-2-yl)propan-1-ol |
1508012-23-4 | 0.05g |
$851.0 | 2023-03-10 | ||
| Enamine | EN300-682867-0.1g |
3-amino-1-(5-methylpyridin-2-yl)propan-1-ol |
1508012-23-4 | 0.1g |
$892.0 | 2023-03-10 | ||
| Enamine | EN300-682867-0.25g |
3-amino-1-(5-methylpyridin-2-yl)propan-1-ol |
1508012-23-4 | 0.25g |
$933.0 | 2023-03-10 | ||
| Enamine | EN300-682867-0.5g |
3-amino-1-(5-methylpyridin-2-yl)propan-1-ol |
1508012-23-4 | 0.5g |
$974.0 | 2023-03-10 | ||
| Enamine | EN300-682867-1.0g |
3-amino-1-(5-methylpyridin-2-yl)propan-1-ol |
1508012-23-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-682867-2.5g |
3-amino-1-(5-methylpyridin-2-yl)propan-1-ol |
1508012-23-4 | 2.5g |
$1988.0 | 2023-03-10 | ||
| Enamine | EN300-682867-5.0g |
3-amino-1-(5-methylpyridin-2-yl)propan-1-ol |
1508012-23-4 | 5.0g |
$2940.0 | 2023-03-10 | ||
| Enamine | EN300-682867-10.0g |
3-amino-1-(5-methylpyridin-2-yl)propan-1-ol |
1508012-23-4 | 10.0g |
$4360.0 | 2023-03-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01069929-1g |
3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol |
1508012-23-4 | 95% | 1g |
¥4991.0 | 2024-04-18 |
2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl- Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl-
Professional Introduction to 2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl- (CAS No. 1508012-23-4)
2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl-, with the CAS number 1508012-23-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a pyridine core with functional groups that include a hydroxymethyl and an aminoethyl side chain, exhibits a unique set of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl- (CAS No. 1508012-23-4) consists of a pyridine ring substituted at the 5-position with a methyl group and at the α-position with a hydroxymethyl group (-CH₂OH) and an aminoethyl group (-CH₂CH₂NH₂). This arrangement confers upon the molecule both hydrophilic and lipophilic characteristics, making it soluble in both polar and non-polar solvents to varying degrees. Such solubility properties are crucial for its application in drug formulation and delivery systems.
In recent years, there has been growing interest in the synthesis and application of heterocyclic compounds like 2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl-. The pyridine scaffold is a common motif in many biologically active molecules, including pharmaceuticals and agrochemicals. The presence of both hydroxymethyl and aminoethyl groups on the same molecule allows for diverse chemical modifications, enabling researchers to tailor its reactivity for specific synthetic pathways.
One of the most compelling aspects of 2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl- is its potential as a building block for more complex molecules. For instance, its amino group can be used to form amides or ureas, while its hydroxymethyl group can undergo etherification or esterification reactions. These transformations are fundamental in medicinal chemistry for creating libraries of compounds that can be screened for biological activity.
The compound has been explored in several cutting-edge research projects aimed at developing new treatments for various diseases. In particular, its structural features have been investigated for their potential to interact with biological targets such as enzymes and receptors. Preliminary studies suggest that derivatives of 2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl- may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and metabolic disorders.
The synthesis of 2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl- (CAS No. 1508012-23-4) typically involves multi-step organic reactions starting from commercially available pyridine derivatives. The process often requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity.
In addition to its pharmaceutical applications, this compound has shown promise in material science research. Its ability to form stable complexes with other molecules makes it useful in designing functional materials such as ligands for metal-organic frameworks (MOFs) or components in supramolecular chemistry. These materials have potential applications in catalysis, gas storage, and sensing technologies.
The safety profile of 2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl- is another critical consideration. While it does not fall under any hazardous or controlled substance classifications, proper handling procedures must be followed to ensure safe laboratory practices. Standard precautions such as wearing personal protective equipment (PPE) and working in well-ventilated areas are recommended during its handling and manipulation.
The future prospects for this compound are bright, with ongoing research efforts aimed at expanding its utility across multiple domains. As synthetic methodologies continue to evolve, new derivatives and applications are likely to emerge, further solidifying the importance of 2-Pyridinemethanol, α-(2-aminoethyl)-5-methyl- (CAS No. 1508012-23-4) in both academic research and industrial development.
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